molecular formula C5H6BrNO2 B2972458 (3-Bromo-5-methyl-isoxazol-4-yl)-methanol CAS No. 153124-37-9

(3-Bromo-5-methyl-isoxazol-4-yl)-methanol

Cat. No.: B2972458
CAS No.: 153124-37-9
M. Wt: 192.012
InChI Key: NQASXFXJOHMFRZ-UHFFFAOYSA-N
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Description

(3-Bromo-5-methyl-isoxazol-4-yl)-methanol is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the fifth position, and a hydroxymethyl group at the fourth position of the isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol typically involves the bromination of a precursor isoxazole compound followed by the introduction of a hydroxymethyl group. One common method is the bromination of 5-methylisoxazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The resulting 3-bromo-5-methylisoxazole can then be treated with formaldehyde and a reducing agent to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-methyl-isoxazol-4-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products

    Oxidation: (3-Bromo-5-methyl-isoxazol-4-yl)-carboxylic acid.

    Reduction: 5-Methyl-isoxazol-4-yl-methanol.

    Substitution: (3-Amino-5-methyl-isoxazol-4-yl)-methanol.

Scientific Research Applications

Chemistry

In chemistry, (3-Bromo-5-methyl-isoxazol-4-yl)-methanol can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of isoxazole compounds have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, isoxazole derivatives are explored for their therapeutic potential

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-5-methyl-isoxazole): Lacks the hydroxymethyl group.

    (5-Methyl-isoxazol-4-yl)-methanol: Lacks the bromine atom.

    (3-Chloro-5-methyl-isoxazol-4-yl)-methanol: Contains a chlorine atom instead of bromine.

Uniqueness

(3-Bromo-5-methyl-isoxazol-4-yl)-methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the isoxazole ring. This combination of functional groups can impart distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(3-bromo-5-methyl-1,2-oxazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2/c1-3-4(2-8)5(6)7-9-3/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQASXFXJOHMFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153124-37-9
Record name (3-bromo-5-methyl-1,2-oxazol-4-yl)methanol
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